molecular formula C10H6ClFN2 B3024048 2-Chloro-5-(4-fluorophenyl)pyrazine CAS No. 115104-61-5

2-Chloro-5-(4-fluorophenyl)pyrazine

Cat. No.: B3024048
CAS No.: 115104-61-5
M. Wt: 208.62 g/mol
InChI Key: NTRDNBRDAXKFLE-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-fluorophenyl)pyrazine is an organic compound that belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds containing a nitrogen atom in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-fluorophenyl)pyrazine typically involves the reaction of 2-chloropyrazine with 4-fluorophenylboronic acid in the presence of a palladium catalyst. . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-fluorophenyl)pyrazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, with conditions often involving the use of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazine derivatives, while oxidation reactions can produce pyrazine N-oxides.

Scientific Research Applications

2-Chloro-5-(4-fluorophenyl)pyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-fluorophenyl)pyrazine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyrazine: A simpler pyrazine derivative with similar reactivity but lacking the fluorophenyl group.

    5-(4-Fluorophenyl)pyrazine:

Uniqueness

2-Chloro-5-(4-fluorophenyl)pyrazine is unique due to the presence of both chlorine and fluorophenyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical modifications and applications compared to simpler pyrazine derivatives.

Biological Activity

2-Chloro-5-(4-fluorophenyl)pyrazine is a heterocyclic compound with significant biological activity, particularly in the fields of oncology and neurology. Its molecular structure, characterized by a pyrazine ring with a chlorine atom at the 2-position and a para-fluorophenyl group at the 5-position, contributes to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antitumor potential and interactions with adenosine receptors, supported by various studies and data.

  • Molecular Formula : C10H7ClFN2
  • Molecular Weight : 200.63 g/mol

The presence of halogen substituents in its structure enhances biological activity and influences pharmacokinetic properties, making it a candidate for further pharmacological evaluation.

Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The following table summarizes findings from recent studies:

Cancer Cell LineIC50 (μM)Mechanism of Action
HT-29 (Colon)13.73 ± 2.32Induces apoptosis and cell cycle arrest in G1 phase
MCF-7 (Breast)11.46 ± 2.45Triggers apoptotic pathways
A549 (Lung)6.6 ± 0.6Inhibits MMP-2 and MMP-9, reducing metastasis
HepG2 (Liver)3.84 ± 0.54Induces G2/M phase cell cycle arrest

These results suggest that the compound may interfere with critical cellular processes, leading to cell death in cancerous tissues.

Interaction with Adenosine Receptors

Adenosine receptors play a crucial role in various physiological processes, including modulation of neurotransmitter release and regulation of immune responses. Studies indicate that this compound has the potential to interact with these receptors, which may contribute to its therapeutic effects:

  • Binding Affinity : Research suggests that modifications in the compound's structure can significantly affect its binding affinity to adenosine receptors, indicating its potential utility in drug design for neurological disorders.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural variations. A comparative analysis with similar compounds reveals insights into how different substitutions impact biological efficacy:

Compound NameStructural FeaturesUnique Properties
2-Chloro-3-(4-fluorophenyl)pyrazineChlorine at position 2Different reactivity patterns
2-Bromo-5-(4-fluorophenyl)pyrazineBromine instead of chlorineIncreased reactivity due to larger halogen
3-Chloro-5-(4-fluorophenyl)pyrazineChlorine at position 3Altered reactivity due to position change

These comparisons highlight the versatility of pyrazine derivatives and their potential modifications while retaining core functionalities critical for biological activity.

Case Studies

Several case studies have documented the application of compounds similar to this compound in clinical settings:

  • Study on Anticancer Effects : A study demonstrated that compounds with similar structures could effectively induce apoptosis in cancer cells through multiple pathways, including mitochondrial dysfunction and activation of caspases .
  • Neurological Applications : Investigations into the modulation of adenosine receptors have shown that compounds like this compound may enhance cognitive functions by influencing neurotransmitter release.

Properties

IUPAC Name

2-chloro-5-(4-fluorophenyl)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN2/c11-10-6-13-9(5-14-10)7-1-3-8(12)4-2-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRDNBRDAXKFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=N2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90613385
Record name 2-Chloro-5-(4-fluorophenyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115104-61-5
Record name 2-Chloro-5-(4-fluorophenyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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